3-(N,N-Dimetilamino)acrilato de etilo

Descripción general

Descripción

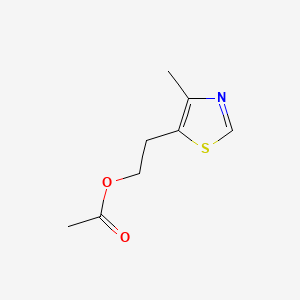

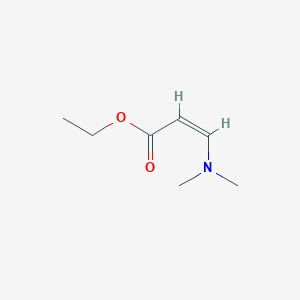

Ethyl 3-(Dimethylamino)acrylate is a chemical compound with the molecular formula C7H13NO2. It is extensively used in scientific research for various biological and analytical applications. This compound is characterized by its ester, olefin, and amine functional groups, making it versatile in chemical synthesis .

Aplicaciones Científicas De Investigación

Síntesis orgánica

El 3-(N,N-Dimetilamino)acrilato de etilo es una materia prima importante utilizada en la síntesis orgánica . Puede participar en diversas reacciones químicas para formar nuevos compuestos, contribuyendo al desarrollo de nuevos materiales y sustancias.

Productos farmacéuticos

Este compuesto se utiliza como intermedio en la industria farmacéutica . Puede estar involucrado en la síntesis de ingredientes farmacéuticos activos, contribuyendo al desarrollo de nuevos medicamentos y terapias.

Agroquímicos

En el campo de los agroquímicos, el this compound se utiliza como bloque de construcción en la síntesis de pesticidas, herbicidas y otros productos químicos agrícolas . Estas sustancias ayudan a proteger los cultivos y aumentar la productividad agrícola.

Campos de colorantes

El this compound también se utiliza en la industria de los colorantes . Se puede utilizar en la síntesis de tintes y pigmentos, contribuyendo a la producción de una amplia gama de colores para textiles, plásticos y otros materiales.

Copolimerización

El compuesto se utiliza en la copolimerización con otros monómeros . Por ejemplo, se ha utilizado en la copolimerización radical con acrilato de n-dodecilo (DA) o metacrilato de n-dodecilo (DMA) en tolueno . Este proceso influye significativamente en la composición y la heterogeneidad composicional de los copolímeros .

Aceites lubricantes

Los copolímeros (meta) acrílicos organosolubles que contienen amina, que se pueden sintetizar utilizando this compound, son modificadores efectivos de la viscosidad dispersante para aceites lubricantes . Estos modificadores mejoran el rendimiento de los aceites lubricantes, contribuyendo a la eficiencia y longevidad de los sistemas mecánicos.

Mecanismo De Acción

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, or altering the properties of cellular membranes .

Biochemical Pathways

Given the compound’s structure and potential targets, it’s likely that it could influence a variety of biochemical processes .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

Given the compound’s potential targets and mode of action, it’s likely that it could have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(N,N-dimethylamino)acrylate. For instance, factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

It is known that it can undergo self-catalyzed hydrolysis, forming poly(acrylic acid) and a small molecule of N,N′-dimethylaminoethanol . This suggests that Ethyl 3-(N,N-dimethylamino)acrylate may interact with enzymes and other biomolecules involved in hydrolysis reactions.

Molecular Mechanism

It is known that it can undergo self-catalyzed hydrolysis, which suggests that it may interact with biomolecules at the molecular level

Temporal Effects in Laboratory Settings

It is known that it can undergo self-catalyzed hydrolysis , which suggests that its effects may change over time due to degradation

Metabolic Pathways

It is known that it can undergo self-catalyzed hydrolysis , suggesting that it may be involved in metabolic pathways related to hydrolysis

Métodos De Preparación

Ethyl 3-(Dimethylamino)acrylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure high yield and purity . Industrial production methods often involve large-scale batch processes with stringent quality control measures to produce the compound in significant quantities .

Análisis De Reacciones Químicas

Ethyl 3-(Dimethylamino)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions

Propiedades

IUPAC Name |

ethyl (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMJYQUKKUOHO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009957 | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-37-9, 924-99-2 | |

| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(dimethylamino)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 3-(dimethylamino)acrylate a useful reagent in organic synthesis?

A: Ethyl 3-(dimethylamino)acrylate is a highly versatile building block due to its structure. The presence of both an electron-deficient alkene (activated by the electron-withdrawing ester group) and the electron-rich dimethylamino group makes it a suitable substrate for various reactions. [, , , ] This bifunctionality enables it to act as a Michael acceptor and participate in cyclization reactions, leading to the synthesis of diverse heterocyclic compounds. [, , , ]

Q2: Can you provide an example of how Ethyl 3-(dimethylamino)acrylate is used in the synthesis of pharmaceuticals?

A: Absolutely. One example is its application in synthesizing Dolutegravir, an HIV integrase inhibitor. Researchers successfully utilized Ethyl 3-(dimethylamino)acrylate as a starting material in a multi-step synthesis of a key Dolutegravir intermediate. [] The process involved a condensation reaction with methyl oxalyl chloride, followed by several transformations and a MgBr2-promoted cyclization to achieve the desired intermediate. This highlights the compound's utility in constructing complex pharmaceutical scaffolds.

Q3: The abstracts mention "continuous flow" processes. How does Ethyl 3-(dimethylamino)acrylate perform in such systems?

A: In a study focused on Floxacin intermediates, researchers demonstrated that Ethyl 3-(dimethylamino)acrylate effectively participates in a continuous flow reaction to form Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. [] The rapid and efficient activation of 2,4-dichloro-5-fluorobenzoic acid into its acid chloride using bis(trichloromethyl)carbonate allowed for a swift reaction with Ethyl 3-(dimethylamino)acrylate in the continuous flow setup. This resulted in a more efficient and environmentally friendly process compared to traditional batch reactions. []

Q4: Are there any studies exploring the reactivity of Ethyl 3-(dimethylamino)acrylate beyond pharmaceutical applications?

A: Yes, the compound's reactivity extends beyond drug synthesis. One study explored its use in generating 2-(arylhydrazono)aldehydes, important precursors to various heterocycles like pyrazoles and arylazolopyrimidines. [] By reacting Ethyl 3-(dimethylamino)acrylate with arenediazonium chlorides, researchers efficiently synthesized a series of 2-(arylhydrazono)aldehydes. This highlights the compound's versatility in accessing a diverse range of structures relevant to various chemical fields. []

Q5: How does the structure of Ethyl 3-(dimethylamino)acrylate relate to its reactivity in these examples?

A: The reactivity stems from the interplay between the electron-rich and electron-deficient functionalities within the molecule. The electron-donating dimethylamino group enhances the nucleophilicity of the adjacent carbon, facilitating its attack on electrophiles. Conversely, the electron-withdrawing ester group increases the electrophilicity of the alkene, making it susceptible to nucleophilic attack, as observed in Michael additions. [, ] This balanced reactivity profile makes it a valuable tool for constructing a variety of molecular frameworks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)

![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)